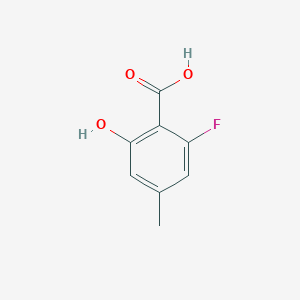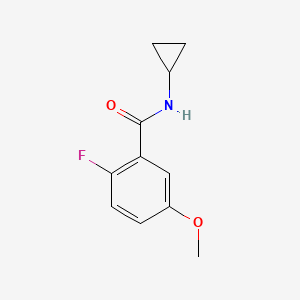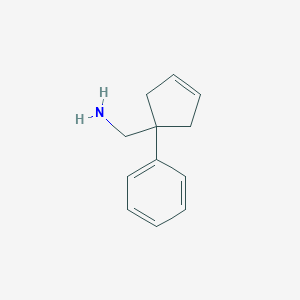
(1-Phenylcyclopent-3-en-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylcyclopent-3-en-1-yl)methanamine is an organic compound that belongs to the class of aralkylamines. These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group . This compound is of interest due to its unique structure, which combines a cyclopentene ring with a phenyl group and a methanamine moiety.
Vorbereitungsmethoden
The synthesis of (1-Phenylcyclopent-3-en-1-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of cyclopent-3-en-1-ylmethanamine with phenylmagnesium bromide in the presence of a suitable catalyst . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(1-Phenylcyclopent-3-en-1-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopentene ring.
Wissenschaftliche Forschungsanwendungen
(1-Phenylcyclopent-3-en-1-yl)methanamine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Phenylcyclopent-3-en-1-yl)methanamine involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor molecule . This interaction can influence various biochemical pathways, depending on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(1-Phenylcyclopent-3-en-1-yl)methanamine can be compared with other similar compounds, such as:
Cyclopent-3-en-1-ylmethanamine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenylcyclopentanemethylamine: Similar structure but with a saturated cyclopentane ring instead of a cyclopentene ring, leading to different reactivity and stability.
N-Methylamphetamine: Contains a phenyl group and a methanamine moiety but differs in the structure of the alkyl chain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H15N |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
(1-phenylcyclopent-3-en-1-yl)methanamine |
InChI |
InChI=1S/C12H15N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-7H,8-10,13H2 |
InChI-Schlüssel |
CNVNEDUEMXCBNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC1(CN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


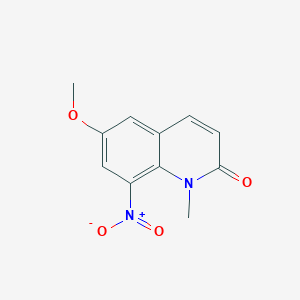
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
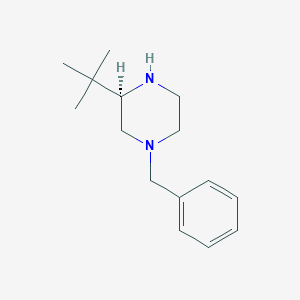

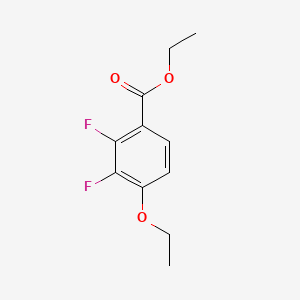
![tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B14029069.png)
![[3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)
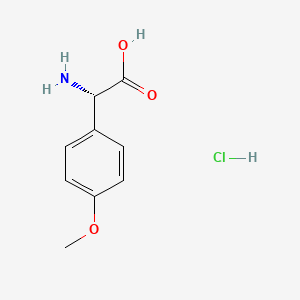


![4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)
